A Senior Application Scientist's Guide to Fmoc-N-Me-D-Met-OH: Synthesis, Application, and Expert Insights
A Senior Application Scientist's Guide to Fmoc-N-Me-D-Met-OH: Synthesis, Application, and Expert Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Methylated, D-Configuration Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. The strategic incorporation of non-canonical amino acids is a cornerstone of overcoming these limitations. Among these, N-methylated amino acids and those with a D-chiral configuration play a pivotal role.
This guide focuses on a unique building block, Fmoc-N-Me-D-Met-OH , which combines both of these advantageous features. The N-methylation of the peptide backbone introduces a conformational rigidity that can lock the peptide into a bioactive conformation, enhance membrane permeability, and, crucially, confer resistance to proteolytic degradation by sterically hindering peptidase activity.[1][2][3][4] The D-configuration of the amino acid further amplifies this proteolytic resistance, as natural proteases are stereospecific for L-amino acids.
The methionine side chain, with its thioether group, offers a site for potential post-synthesis modification, although it is also susceptible to oxidation. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes this building block fully compatible with the most common and versatile method of solid-phase peptide synthesis (SPPS).[5]
This document serves as a comprehensive technical resource for researchers aiming to leverage the unique properties of Fmoc-N-Me-D-Met-OH in their peptide-based drug discovery programs. We will delve into its chemical properties, provide detailed protocols for its synthesis and incorporation into peptides, and offer expert insights into the nuances of its application.
Physicochemical Properties of Fmoc-N-Me-D-Met-OH
While specific experimental data for Fmoc-N-Me-D-Met-OH is not widely published, we can extrapolate its properties from its constituent parts and closely related analogs, such as Fmoc-D-Met-OH and Fmoc-N-Me-L-Met-OH.
| Property | Expected Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₂₁H₂₃NO₄S | Based on the addition of a methyl group to Fmoc-D-Met-OH.[6][7][8] |
| Molecular Weight | 385.48 g/mol | Calculated from the molecular formula.[5][8] |
| CAS Number | Not broadly available | Suggests it is a specialty reagent. The CAS for Fmoc-D-Met-OH is 112883-40-6[6][7][9] and for Fmoc-N-Me-L-Met-OH is 84000-12-4.[5][8] |
| Appearance | White to off-white solid/powder | Typical for Fmoc-protected amino acids.[5][9] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. Limited solubility in aqueous solutions. | Standard for Fmoc-amino acids used in SPPS.[9] |
| Melting Point | Expected to be in the range of 120-140 °C | Based on the melting point of Fmoc-D-Met-OH (~132 °C).[9] |
| Optical Rotation | Expected to be positive | The L-enantiomer, Fmoc-N-Me-L-Met-OH, has a negative optical rotation ([α]D20 = -27 ± 2º in DMF). The D-enantiomer is expected to have a similar magnitude but positive rotation.[5] |
| Storage | Store at 2-8°C, desiccated and protected from light. | Standard storage conditions to prevent degradation of the Fmoc group and oxidation of the methionine side chain.[5][9][10] |
Synthesis of Fmoc-N-Me-D-Met-OH: A Validated Protocol
Commercially available N-methylated amino acids can be limited and costly.[4][11] Therefore, an in-house synthesis is often a practical approach. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is a reliable and widely used method for the N-methylation of amino acids.[4][11] This solid-phase approach temporarily uses a 2-chlorotrityl chloride (2-CTC) resin as a protecting group for the carboxylic acid, which can be reused.[4][11]
Experimental Workflow for Fmoc-N-Me-D-Met-OH Synthesis
Caption: SPPS cycle for coupling Fmoc-N-Me-D-Met-OH.
Optimized Coupling Protocol
Standard coupling reagents like HBTU or HCTU are often inefficient for coupling to N-methylated amino acids. [12]More potent activators are required.
-
Pre-activation: Dissolve Fmoc-N-Me-D-Met-OH (3-4 equivalents relative to the resin loading) in DMF. Add a high-efficiency coupling reagent such as HATU (3-4 equivalents) and a non-nucleophilic base like DIEA or collidine (6-8 equivalents). [12]Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated mixture to the deprotected peptide-resin. Allow the coupling reaction to proceed for an extended period, typically 2-4 hours, or even overnight in particularly difficult cases. Microwave-assisted coupling can significantly accelerate this step. [2]3. Monitoring: The completion of the coupling reaction cannot be monitored by the standard ninhydrin (Kaiser) test, as it does not react with secondary amines. The chloranil test or the bromophenol blue test are suitable alternatives for detecting unreacted secondary amines. [11][12]4. Double Coupling: If the monitoring test indicates an incomplete reaction, a second coupling with fresh reagents is strongly recommended.
-
Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped, for example, with acetic anhydride, before proceeding to the next deprotection step.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the synthesized Fmoc-N-Me-D-Met-OH and the final peptide.
| Technique | Expected Results & Interpretation |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the Fmoc group (aromatic region, ~7.2-7.8 ppm), the N-methyl group (a singlet around 2.5-3.0 ppm), the S-methyl group (a singlet around 2.1 ppm), and the alpha- and beta-protons of the methionine backbone. |
| Mass Spectrometry (ESI-MS) | Electrospray ionization mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion for Fmoc-N-Me-D-Met-OH is approximately 386.5 m/z. For peptides containing this residue, a mass shift of +14 Da (for the methyl group) compared to the non-methylated analogue will be observed. |
| HPLC | Reversed-phase HPLC is the primary method for assessing purity. A single major peak indicates a high degree of purity. The retention time will be influenced by the increased lipophilicity from the N-methyl group compared to its non-methylated counterpart. [13] |
Conclusion and Future Perspectives
Fmoc-N-Me-D-Met-OH is a powerful, albeit challenging, building block for peptide-based drug discovery. Its ability to confer significant proteolytic resistance and modulate the conformational properties of a peptide makes it an invaluable tool for enhancing pharmacokinetic profiles. [1][2][4]The synthetic and coupling protocols outlined in this guide provide a robust framework for its successful application. As the field of peptide therapeutics continues to evolve, the strategic use of such custom-designed amino acids will be paramount in translating potent peptide leads into viable clinical candidates. The insights provided herein, grounded in established chemical principles and field-proven methodologies, are intended to empower researchers to confidently utilize Fmoc-N-Me-D-Met-OH to its full potential.
References
-
Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]
-
Aapptec Peptides. Fmoc-D-Met-OH [112883-40-6]. [Link]
-
ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
PMC. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]
-
ResearchGate. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
ResearchGate. ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]
-
NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
IRIS - University of Naples Federico II. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
CEM Corporation. Amino Acid, Fmoc-Met-OH Safety Data Sheet. [Link]
-
Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
Ghent University Library. Backbone N-modified peptides: beyond N-methylation. [Link]
-
Reddit. SPPS for N Methylated Peptides. [Link]
-
AWS. 600713 Fmoc-L-Met-OH Rev 03 11/2020 Page 1 of 8. [Link]
-
Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-N-Me-Met-OH Novabiochem 84000-12-4 [sigmaaldrich.com]
- 9. 112883-40-6 CAS MSDS (Fmoc-Met-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
